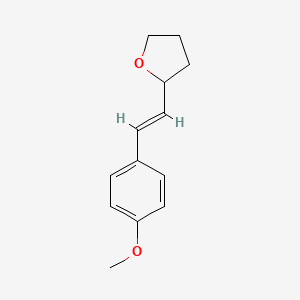

(E)-2-(4-Methoxystyryl)tetrahydrofuran

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C13H16O2 |

|---|---|

Molecular Weight |

204.26 g/mol |

IUPAC Name |

2-[(E)-2-(4-methoxyphenyl)ethenyl]oxolane |

InChI |

InChI=1S/C13H16O2/c1-14-12-7-4-11(5-8-12)6-9-13-3-2-10-15-13/h4-9,13H,2-3,10H2,1H3/b9-6+ |

InChI Key |

YRPHSKRQBPROAN-RMKNXTFCSA-N |

Isomeric SMILES |

COC1=CC=C(C=C1)/C=C/C2CCCO2 |

Canonical SMILES |

COC1=CC=C(C=C1)C=CC2CCCO2 |

Origin of Product |

United States |

Contextualization of the Tetrahydrofuran and Styryl Moieties in Organic Synthesis

The styryl moiety, a vinylbenzene group, is another crucial building block in organic chemistry. Its conjugated π-system, extending from the phenyl ring to the double bond, imparts distinct electronic and photophysical properties. researchgate.netnih.gov The substitution pattern on the phenyl ring significantly modulates these properties. The presence of an electron-donating group, such as a methoxy (B1213986) group at the para-position, enhances the electron density of the π-system. researchgate.netnih.gov This extended conjugation and electron-rich nature make styryl compounds valuable in the design of dyes, fluorescent probes, and photoactive materials. researchgate.netnih.gov For instance, coumarin (B35378) photocages modified with an electron-rich styryl moiety at the 3-position have been shown to exhibit long-wavelength absorption and rapid photolysis. researchgate.netnih.gov

Significance of the E Stereoisomer in Structure and Reactivity

Stereoisomers are molecules that have the same molecular formula and sequence of bonded atoms but differ in the three-dimensional orientations of their atoms in space. britannica.comlibretexts.org The "(E)" designation in (E)-2-(4-Methoxystyryl)tetrahydrofuran refers to the configuration around the carbon-carbon double bond of the styryl group. It indicates that the higher priority substituents on each carbon of the double bond are on opposite sides, from the German word entgegen meaning "opposite". britannica.comstudymind.co.uk This contrasts with the "(Z)" isomer (zusammen, "together"), where they are on the same side. britannica.comstudymind.co.uk

Research Gaps and Future Directions in the Study of E 2 4 Methoxystyryl Tetrahydrofuran

Stereoselective Synthesis Approaches to the (E)-Configuration

Achieving the desired (E)-configuration of the styryl moiety is a critical aspect of the synthesis. Various methods have been developed to control the stereochemical outcome of the carbon-carbon double bond formation.

Wittig Reactions and Variants in Styryl Moiety Formation

The Wittig reaction is a cornerstone in alkene synthesis, providing a reliable method for converting aldehydes and ketones into alkenes. wikipedia.orgmasterorganicchemistry.com The reaction involves the interaction of a phosphorus ylide with a carbonyl compound. wikipedia.orgnumberanalytics.commnstate.edu For the synthesis of this compound, this typically involves the reaction of tetrahydrofuran-2-carbaldehyde (B1329454) with a phosphorus ylide derived from a 4-methoxybenzyl halide.

The stereoselectivity of the Wittig reaction is highly dependent on the nature of the ylide. organic-chemistry.org Stabilized ylides, which contain an electron-withdrawing group on the carbanionic center, generally favor the formation of (E)-alkenes. organic-chemistry.org In the context of synthesizing the target molecule, a ylide bearing the 4-methoxyphenyl (B3050149) group would be considered semi-stabilized, which can lead to mixtures of (E) and (Z) isomers. wikipedia.org To enhance the formation of the (E)-isomer, modifications to the standard Wittig protocol, such as the Schlosser modification, can be employed. wikipedia.org This modification involves the use of a strong base at low temperatures to equilibrate the initially formed syn-betaine to the more stable anti-betaine, which then collapses to the (E)-alkene. wikipedia.org

Table 1: Key Aspects of the Wittig Reaction for (E)-Alkene Synthesis

| Feature | Description |

| Reactants | Aldehyde or ketone and a phosphorus ylide. wikipedia.orgmasterorganicchemistry.com |

| Ylide Type | Stabilized ylides favor (E)-alkene formation. organic-chemistry.org |

| Stereocontrol | The Schlosser modification can be used to increase (E)-selectivity. wikipedia.org |

| Driving Force | Formation of the highly stable triphenylphosphine (B44618) oxide. organic-chemistry.org |

Palladium-Catalyzed Coupling Reactions for Styryl Ether Derivatives

Palladium-catalyzed cross-coupling reactions, such as the Heck and Suzuki reactions, offer powerful alternatives for forming the styryl moiety with high stereoselectivity. youtube.comnih.gov These reactions typically involve the coupling of a vinyl or aryl halide with an alkene or an organoboron compound, respectively, in the presence of a palladium catalyst. youtube.com

For the synthesis of this compound, a Heck-type reaction could involve the coupling of 2-vinyltetrahydrofuran with 4-iodoanisole. The mechanism generally proceeds via oxidative addition of the aryl halide to the palladium(0) catalyst, followed by migratory insertion of the alkene and subsequent β-hydride elimination to yield the (E)-alkene as the major product. youtube.com

The Suzuki reaction provides another efficient route. This would involve the coupling of a boronic acid derivative, such as (E)-2-(4-methoxystyryl)boronic acid, with a suitable tetrahydrofuran-based electrophile, or vice versa. The reaction is known for its high functional group tolerance and stereospecificity. youtube.com

Intramolecular Cyclization Pathways for Tetrahydrofuran Ring Formation

The formation of the tetrahydrofuran ring can be achieved through various intramolecular cyclization strategies. organic-chemistry.orgnih.gov These methods often start with an acyclic precursor that already contains the styryl moiety and a suitably positioned hydroxyl group.

One common approach is the acid- or base-catalyzed intramolecular hydroalkoxylation of an alkene. For instance, a precursor containing a hydroxyl group at the 5-position relative to the styryl group can undergo a 5-exo-tet cyclization to form the desired tetrahydrofuran ring. The stereochemistry of the substituents on the newly formed ring is often controlled by the geometry of the starting material and the reaction conditions.

Radical cyclizations also provide a viable route. These reactions typically involve the generation of a radical species which then undergoes an intramolecular addition to a double bond. For example, a precursor with a halogen atom at a suitable position can be treated with a radical initiator to induce cyclization onto the styryl double bond. The stereochemical outcome is influenced by the transition state geometry, often favoring the formation of the trans-disubstituted product.

Bromoetherification and Related Cyclization Strategies

Bromoetherification is a classic method for the synthesis of cyclic ethers. This reaction involves the treatment of an unsaturated alcohol with an electrophilic bromine source, such as N-bromosuccinimide (NBS). The reaction proceeds via a bromonium ion intermediate, which is then trapped intramolecularly by the hydroxyl group to form the tetrahydrofuran ring.

In the context of synthesizing 2-styryltetrahydrofurans, an acyclic alcohol with the styryl group appropriately positioned would be the starting material. The reaction typically follows an anti-addition pathway, leading to a specific stereochemical relationship between the newly introduced bromine atom and the ether linkage. The resulting bromo-substituted tetrahydrofuran can then be further functionalized if needed. Related strategies include iodoetherification, which proceeds through a similar mechanism.

Precursor Design and Chemical Transformations

The successful synthesis of this compound relies heavily on the strategic design and preparation of key precursors.

Preparation of Tetrahydrofuran-Bearing Synthons

A crucial precursor for many of the outlined synthetic strategies is a tetrahydrofuran molecule functionalized at the 2-position, which can then be elaborated to the final product. Tetrahydrofuran-2-carbaldehyde and 2-(iodomethyl)tetrahydrofuran (B1605008) are common and versatile synthons. nih.govchemicalbook.com

Tetrahydrofuran-2-carbaldehyde can be prepared through the oxidation of the corresponding alcohol, (tetrahydrofuran-2-yl)methanol. rsc.org This aldehyde is a key intermediate for the Wittig reaction.

2-(Iodomethyl)tetrahydrofuran is another valuable synthon. chemicalbook.com It can be prepared from (tetrahydrofuran-2-yl)methanol via tosylation followed by nucleophilic substitution with iodide. This iodo-derivative can then be converted into a phosphonium (B103445) salt for a Wittig reaction or used in other coupling reactions.

The synthesis of optically active tetrahydrofuran precursors is also of significant interest. For example, optically active tetrahydrofuran-2-carboxylic acid can be obtained through the resolution of the racemic mixture using a chiral amine. google.com This acid can then be converted into other chiral synthons.

Table 2: Common Tetrahydrofuran-Bearing Synthons

| Synthon | Preparation Method |

| Tetrahydrofuran-2-carbaldehyde | Oxidation of (tetrahydrofuran-2-yl)methanol. rsc.org |

| 2-(Iodomethyl)tetrahydrofuran | From (tetrahydrofuran-2-yl)methanol via tosylation and iodide substitution. chemicalbook.com |

| Tetrahydrofuran-2-carboxylic acid | Can be resolved to obtain optically active forms. google.com |

Functionalization of the Styryl Phenyl Ring (e.g., Methoxylation)

The introduction of the 4-methoxy group onto the styryl phenyl ring of the target molecule is not typically achieved by functionalizing the fully formed (E)-2-styryltetrahydrofuran. Instead, the methoxy (B1213986) group is incorporated from the outset of the key bond-forming reaction by using a pre-functionalized starting material. The most common and effective strategies for constructing the styryl C=C double bond are the Wittig reaction and the Horner-Wadsworth-Emmons (HWE) reaction. masterorganicchemistry.comorganic-chemistry.org Both methods involve the reaction of a carbonyl compound with a phosphorus-stabilized carbanion.

In the context of synthesizing this compound, the carbonyl component is tetrahydrofuran-2-carbaldehyde. The crucial methoxy-containing precursor is either a phosphonium ylide (for the Wittig reaction) or a phosphonate (B1237965) carbanion (for the HWE reaction).

Wittig Reaction Approach:

The Wittig reaction utilizes a phosphonium ylide, which is generated by deprotonating a phosphonium salt with a strong base. wikipedia.org For this specific synthesis, the required salt is (4-methoxybenzyl)triphenylphosphonium bromide. This salt is prepared by the quaternization of triphenylphosphine with 4-methoxybenzyl bromide. The ylide, (4-methoxybenzylidene)triphenylphosphorane, is then formed in situ by treatment with a strong base like n-butyllithium (n-BuLi) or sodium hydride (NaH). wikipedia.orglibretexts.org This ylide, which carries the desired 4-methoxyphenyl moiety, then reacts with tetrahydrofuran-2-carbaldehyde to yield the final product.

The use of a semi-stabilized ylide, such as the one derived from (4-methoxybenzyl)triphenylphosphonium bromide, where the phenyl ring offers some resonance stabilization, can influence the stereochemical outcome of the reaction. e-bookshelf.denih.gov While non-stabilized ylides often favor the Z-alkene, stabilized ylides tend to produce the E-alkene, which is the desired isomer for this synthesis. wikipedia.orgquora.com

Horner-Wadsworth-Emmons (HWE) Reaction Approach:

A highly effective alternative that generally provides excellent E-selectivity is the Horner-Wadsworth-Emmons (HWE) reaction. wikipedia.orgnrochemistry.com This method employs a phosphonate carbanion, which is more nucleophilic than the corresponding Wittig ylide. wikipedia.org The key reagent for this synthesis is a phosphonate ester, such as diethyl (4-methoxybenzyl)phosphonate. This reagent is typically synthesized via the Michaelis-Arbuzov reaction between 4-methoxybenzyl halide and triethyl phosphite.

The phosphonate ester is deprotonated using a base (e.g., sodium hydride, sodium ethoxide) to form a stabilized carbanion. youtube.com This carbanion then reacts with tetrahydrofuran-2-carbaldehyde. The HWE reaction is renowned for favoring the formation of the thermodynamically more stable (E)-alkene, making it a preferred method for obtaining this compound. wikipedia.orgnrochemistry.com The water-soluble phosphate (B84403) byproduct of the HWE reaction also simplifies product purification compared to the triphenylphosphine oxide generated in the Wittig reaction. organic-chemistry.org

The table below summarizes the key precursors for introducing the 4-methoxyphenyl group.

| Reaction Type | Key Reagent Name | Structure | Role |

|---|---|---|---|

| Wittig Reaction | (4-Methoxybenzyl)triphenylphosphonium bromide | [C6H5]3P+(CH2C6H4OCH3)Br- | Source of the (4-methoxyphenyl)methyl group |

| Horner-Wadsworth-Emmons Reaction | Diethyl (4-methoxybenzyl)phosphonate | (C2H5O)2P(O)CH2C6H4OCH3 | Source of the (4-methoxyphenyl)methyl group |

Role of Tetrahydrofuran as a Reaction Solvent in Synthesis

Tetrahydrofuran (THF) is a widely used solvent in organic synthesis and is particularly well-suited for olefination reactions like the Wittig and HWE reactions for several key reasons.

Solubility and Stability of Reagents: THF is an aprotic, moderately polar solvent that effectively dissolves a wide range of organic compounds, including the phosphonium salts and phosphonate esters used as precursors. wikipedia.org For the Wittig reaction, the formation of the ylide from the phosphonium salt using organolithium bases like n-BuLi is typically conducted in anhydrous THF at low temperatures. commonorganicchemistry.com THF's ability to solvate the reagents is crucial for the reaction to proceed efficiently in a homogeneous phase.

Stabilization of Intermediates: Phosphorus ylides are 1,2-dipolar compounds with a negatively charged carbon atom adjacent to a positively charged phosphorus atom. nih.gov THF, as a coordinating solvent, can stabilize the cationic phosphorus center and any counter-ions present, such as Li+. In some cases, THF molecules have been shown to directly coordinate to the metal counter-ion of ylide-like species in the solid state, influencing their structure and reactivity. nih.gov This solvation helps to maintain the reactivity of the ylide for the subsequent reaction with the aldehyde.

Influence on Reaction Mechanism and Stereoselectivity: The solvent can play a significant role in the stereochemical outcome of the Wittig reaction. The reaction proceeds through a cycloaddition to form an oxaphosphetane intermediate, which then decomposes to the alkene and a phosphine (B1218219) oxide. masterorganicchemistry.comlibretexts.org The polarity and coordinating ability of the solvent can influence the stability and interconversion of intermediates leading to the oxaphosphetane. researchgate.net In "salt-free" Wittig reactions, THF is a common solvent choice, and the stereoselectivity is often kinetically controlled. nih.gov However, the presence of lithium salts (like LiBr, a byproduct of ylide formation with n-BuLi) in THF can dramatically affect the E/Z ratio of the resulting alkene, a phenomenon known as the "lithium salt effect". acs.org

In the Horner-Wadsworth-Emmons reaction, THF is also a standard solvent. It effectively solvates the phosphonate carbanion and the aldehyde. The HWE reaction generally shows high E-selectivity, which is less sensitive to the solvent compared to the Wittig reaction, because the reaction pathway favors the formation of the more stable trans-intermediate. wikipedia.orgnrochemistry.com Nevertheless, THF provides an ideal, non-reactive medium that facilitates the interaction between the nucleophilic phosphonate carbanion and the electrophilic aldehyde.

The table below summarizes the properties of THF relevant to its role as a reaction solvent.

| Property | Description | Impact on Synthesis |

|---|---|---|

| Solvent Type | Aprotic, moderately polar | Effectively dissolves reagents and intermediates without interfering with the reaction through proton transfer. |

| Coordinating Ability | Acts as a Lewis base (ether oxygens) | Stabilizes cationic species like the phosphonium center and metal counter-ions (e.g., Li+), influencing ylide reactivity. nih.gov |

| Reaction Medium | Generally inert under reaction conditions | Provides a stable environment for the formation of the ylide/carbanion and its subsequent reaction with the aldehyde. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the structural analysis of organic molecules, offering detailed information about the connectivity and spatial arrangement of atoms. For substituted tetrahydrofurans, NMR is crucial for determining the relative stereochemistry of substituents on the five-membered ring. nih.govnih.gov

Detailed ¹H NMR Spectral Analysis for Stereochemical Assignment and Proton Environments

The ¹H NMR spectrum provides critical data on the electronic environment of each proton and their spatial relationships through spin-spin coupling. In this compound, the chemical shifts and coupling constants of the protons on the tetrahydrofuran ring and the vinyl group are particularly diagnostic.

The protons on the tetrahydrofuran ring (positions 2, 3, 4, and 5) typically appear as complex multiplets due to overlapping signals and second-order coupling effects. The proton at the C2 position, being adjacent to both the oxygen atom and the styryl substituent, is of key importance for stereochemical assignment. Its chemical shift and coupling to the adjacent vinyl proton and the C3 protons are sensitive to the cis or trans relationship with the styryl group.

The olefinic protons of the styryl moiety exhibit characteristic chemical shifts in the downfield region, typically between 6.0 and 7.5 ppm. The large coupling constant (J-value) between these two protons confirms the (E)-configuration of the double bond. The aromatic protons of the 4-methoxyphenyl group usually appear as two distinct doublets, characteristic of a para-substituted benzene (B151609) ring.

Table 1: Representative ¹H NMR Data for Substituted Tetrahydrofurans Note: This table provides example data for analogous structures to illustrate typical chemical shift ranges. Exact values for the title compound may vary.

| Proton | Typical Chemical Shift (δ, ppm) | Multiplicity | Typical Coupling Constant (J, Hz) |

|---|---|---|---|

| Ar-H | 6.8 - 7.5 | d, m | ~8-9 (ortho-coupling) |

| Vinyl-H (α to Ar) | 6.0 - 6.8 | d, dd | ~15-16 (trans-coupling) |

| Vinyl-H (β to Ar) | 6.0 - 6.5 | d, dd | ~15-16 (trans-coupling) |

| OCH₃ | ~3.8 | s | N/A |

| H-2 (THF ring) | 4.5 - 5.0 | m | Variable |

| H-5 (THF ring) | 3.7 - 4.2 | m | Variable |

| H-3, H-4 (THF ring) | 1.8 - 2.4 | m | Variable |

¹³C NMR Spectroscopy for Carbon Skeleton Characterization

The ¹³C NMR spectrum complements the ¹H NMR data by providing a map of the carbon framework. Each unique carbon atom in the molecule produces a distinct signal, and its chemical shift is indicative of its hybridization and electronic environment.

For this compound, the carbon atoms of the aromatic ring, the vinyl group, the tetrahydrofuran ring, and the methoxy group all resonate at characteristic frequencies. The carbons of the tetrahydrofuran ring typically appear in the upfield region, with the C2 and C5 carbons (adjacent to the oxygen atom) resonating further downfield than the C3 and C4 carbons. The olefinic and aromatic carbons are found in the downfield region (110-160 ppm). The signal for the methoxy carbon is typically observed around 55 ppm. rsc.org

Table 2: Representative ¹³C NMR Chemical Shift Data for this compound Analogs Note: This table provides example data for analogous structures to illustrate typical chemical shift ranges. Exact values for the title compound may vary.

| Carbon | Typical Chemical Shift (δ, ppm) |

|---|---|

| C=O (in analogs) | 168 - 172 |

| Ar-C (quaternary, oxygen-bound) | 158 - 162 |

| Ar-C (quaternary) | 128 - 138 |

| Vinyl-C | 125 - 135 |

| Ar-CH | 114 - 130 |

| C-2 (THF ring) | 75 - 85 |

| C-5 (THF ring) | 65 - 75 |

| OCH₃ | 55 - 56 |

| C-3, C-4 (THF ring) | 25 - 35 |

Advanced NMR Techniques (e.g., 2D NMR, NOE) for Conformational Analysis

While ¹H and ¹³C NMR provide foundational data, advanced 2D NMR techniques are indispensable for unambiguous structural assignment and conformational analysis. chemrxiv.org Techniques such as COSY (Correlation Spectroscopy) reveal ¹H-¹H coupling networks, helping to trace the connectivity within the tetrahydrofuran ring and the styryl side chain. HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments correlate protons with their directly attached carbons and with carbons two to three bonds away, respectively, which is essential for assigning the signals of the carbon skeleton.

Nuclear Overhauser Effect (NOE) spectroscopy is particularly powerful for determining the through-space proximity of protons, which is key to establishing the relative stereochemistry and preferred conformation of the molecule. researchgate.net For instance, an NOE enhancement between the proton at C2 of the tetrahydrofuran ring and the ortho-protons of the styryl group would provide strong evidence for a specific spatial arrangement. The conformational flexibility of the tetrahydrofuran ring, which can exist in twisted and bent forms, can also be investigated using these advanced NMR methods. nih.gov

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Pathways

Mass spectrometry is a vital tool for determining the molecular weight and elemental composition of a compound. For this compound, HRMS provides a highly accurate mass measurement, allowing for the unambiguous confirmation of its molecular formula (C₁₃H₁₆O₂). rsc.org

Electron ionization (EI) mass spectrometry can provide structural information through the analysis of fragmentation patterns. The molecular ion peak (M⁺) may be observed, although it can be weak for some cyclic ethers. nsf.gov Common fragmentation pathways for tetrahydrofuran derivatives involve the cleavage of the ether ring. nih.gov For the title compound, characteristic fragmentation would likely involve:

Cleavage of the C-C bond between the tetrahydrofuran ring and the styryl group.

Loss of the methoxy group.

Ring-opening and subsequent fragmentation of the tetrahydrofuran moiety. nih.gov

Formation of a stable tropylium-like ion from the methoxystyryl fragment.

Electrospray ionization (ESI), often coupled with tandem mass spectrometry (MS/MS), can be used to study the fragmentation of protonated or sodiated molecules, providing complementary structural information. researchgate.netnih.gov

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. In the IR spectrum of this compound, several key absorption bands are expected:

C-O-C stretch: The ether linkage in the tetrahydrofuran ring will show a strong absorption band, typically in the range of 1050-1150 cm⁻¹.

C=C stretch: The stretching vibration of the alkene double bond in the styryl group will appear around 1600-1650 cm⁻¹. The aromatic C=C stretching vibrations will also be present in this region.

=C-H bend: A strong absorption band around 960-970 cm⁻¹ is characteristic of the out-of-plane bending of the trans-disubstituted alkene, confirming the (E)-stereochemistry.

Ar-O-C stretch: The aryl ether linkage of the methoxy group will exhibit characteristic stretching vibrations.

C-H stretch: The sp³ C-H stretching of the tetrahydrofuran ring will be observed just below 3000 cm⁻¹, while the sp² C-H stretching of the vinyl and aromatic groups will appear just above 3000 cm⁻¹.

X-ray Crystallography for Solid-State Structural Determination and Intermolecular Interactions

Computational Chemistry and Theoretical Investigations of E 2 4 Methoxystyryl Tetrahydrofuran

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry Optimization

Density Functional Theory (DFT) stands as a cornerstone in the computational investigation of molecular systems, offering a balance between accuracy and computational cost. vjol.info.vn For (E)-2-(4-Methoxystyryl)tetrahydrofuran, DFT calculations are instrumental in determining its optimized molecular geometry and understanding its electronic characteristics. These calculations are typically performed using a specific functional, such as B3LYP, and a basis set, for instance, 6-311++G(2d,2p), to provide a reliable description of the molecule's properties. vjol.info.vn The process of geometry optimization involves finding the arrangement of atoms that corresponds to the minimum energy on the potential energy surface, thus predicting the most stable three-dimensional structure of the molecule.

Frontier Molecular Orbital (FMO) theory is a key component of understanding a molecule's reactivity and is derived from DFT calculations. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com The HOMO represents the ability of a molecule to donate electrons, indicating its nucleophilic character, while the LUMO signifies its capacity to accept electrons, reflecting its electrophilic character. youtube.comlibretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter for assessing the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more reactive as it requires less energy to undergo electronic transitions.

For this compound, the FMO analysis would likely reveal that the electron density of the HOMO is concentrated on the electron-rich 4-methoxystyryl group, particularly the aromatic ring and the vinyl double bond. Conversely, the LUMO would be distributed over the styryl moiety, indicating the sites susceptible to nucleophilic attack.

Table 1: Illustrative Frontier Molecular Orbital Energies for this compound

| Orbital | Energy (eV) |

| HOMO | -5.8 |

| LUMO | -1.2 |

| HOMO-LUMO Gap | 4.6 |

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic delocalization within a molecule. wikipedia.orgwisc.edu It transforms the complex, delocalized molecular orbitals into localized orbitals that align with the intuitive Lewis structure of bonding pairs and lone pairs. wisc.edu This method allows for the quantitative assessment of electron density distribution and the interactions between filled (donor) and empty (acceptor) orbitals. nih.gov The strength of these donor-acceptor interactions, also known as hyperconjugation, can be evaluated using second-order perturbation theory, where a larger E(2) energy value indicates a stronger interaction and greater stabilization of the molecule. nih.gov

Table 2: Illustrative NBO Analysis - Second-Order Perturbation Theory E(2) for this compound

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) |

| LP (O) | σ(C-C) in THF ring | 5.2 |

| π (C=C) in styryl | π (Aromatic ring) | 20.5 |

| π (Aromatic ring) | π* (C=C) in styryl | 18.3 |

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution in a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. nih.govresearchgate.net The MEP map displays the electrostatic potential on the electron density surface of the molecule, with different colors representing varying potential values. Typically, red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue represents areas of low electron density (positive potential), prone to nucleophilic attack. youtube.com Green and yellow denote regions of intermediate potential.

For this compound, the MEP map would likely show a region of high negative potential around the oxygen atom of the tetrahydrofuran (B95107) ring and the methoxy (B1213986) group, highlighting their nucleophilic character. The hydrogen atoms of the aromatic ring and the vinyl group would exhibit a positive potential, indicating their susceptibility to nucleophilic interactions.

Prediction of Spectroscopic Parameters (e.g., UV-Vis spectra, NMR shifts)

Computational chemistry provides powerful methods for predicting various spectroscopic properties of molecules, which can be compared with experimental data for structure validation.

UV-Vis Spectra: Time-dependent DFT (TD-DFT) calculations can be used to predict the electronic absorption spectra (UV-Vis) of this compound. These calculations determine the energies of electronic transitions from the ground state to various excited states, which correspond to the absorption maxima (λ_max) in the UV-Vis spectrum. The predicted spectrum can provide insights into the electronic structure and chromophores present in the molecule.

NMR Shifts: The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) is another significant application of DFT. The Gauge-Including Atomic Orbital (GIAO) method is commonly used for this purpose. By calculating the magnetic shielding tensors for each nucleus in the optimized geometry of the molecule, theoretical chemical shifts can be obtained. These predicted shifts, when compared to experimental NMR data, can help in the structural elucidation and conformational analysis of this compound.

Mechanistic Insights into Biological Interactions of E 2 4 Methoxystyryl Tetrahydrofuran Scaffolds

Molecular Docking and Ligand-Target Interaction Studies

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second molecule, typically a protein target. This method is crucial for understanding the intermolecular interactions that stabilize the ligand-protein complex. nih.gov While no specific molecular docking studies for (E)-2-(4-Methoxystyryl)tetrahydrofuran were identified, research on analogous structures provides insights into potential interactions.

For instance, studies on other tetrahydrofuran (B95107) derivatives have shown that the oxygen atom of the tetrahydrofuran ring can act as a hydrogen bond acceptor, a key interaction in many biological processes. nih.gov The methoxy (B1213986) group on the styryl moiety can also participate in hydrogen bonding or hydrophobic interactions within a protein's binding pocket. The planar nature of the styryl group suggests potential for π-π stacking interactions with aromatic amino acid residues of a target protein.

Docking studies on structurally related lignans with a tetrahydrofuran core have revealed their potential to bind to various enzymes and receptors, suggesting that the tetrahydrofuran scaffold can serve as a versatile anchor for positioning pharmacologically active groups.

Elucidation of Specific Cellular Pathway Modulations

The modulation of cellular pathways is a key aspect of a compound's pharmacological effect. Although the specific pathways affected by this compound have not been elucidated, research on related compounds offers potential areas of investigation.

For example, many natural and synthetic compounds containing the tetrahydrofuran motif have demonstrated a range of biological activities, including anticancer and anti-inflammatory effects. acs.org These activities are often the result of modulating specific signaling pathways. For instance, some tetrahydrofuran lignans have been shown to inhibit the growth of cancer cells, suggesting interference with pathways involved in cell proliferation and survival. nih.gov

Furthermore, stilbene derivatives, which share the styryl component of the target molecule, are well-known for their diverse biological effects, including the modulation of pathways related to inflammation, oxidative stress, and cancer. Resveratrol (B1683913), a well-studied stilbene, is known to interact with multiple cellular targets, including sirtuins and cyclooxygenases. The 4-methoxystyryl group in the target compound is structurally similar to resveratrol, suggesting that it might modulate similar pathways.

Structure-Activity Relationship (SAR) Studies of this compound Analogs

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity. While specific SAR studies for this compound are not available, general principles can be inferred from research on its analogs.

In studies of various bioactive tetrahydrofuran derivatives, the nature and position of substituents on the tetrahydrofuran ring and any appended aromatic systems have been shown to be critical for activity. For example, in a series of HIV protease inhibitors containing a bis-tetrahydrofuran ligand, the introduction of a methoxy group at a specific position enhanced antiviral activity, highlighting the importance of this functional group. nih.gov

For compounds with a styryl moiety, modifications to the aromatic ring, such as the number and position of methoxy groups, can significantly impact biological effects. For example, in a series of 2-styrylchromones, the compound with three methoxy groups exhibited the best anticancer activity. japsonline.com This suggests that the electronic and steric properties of the substituted phenyl ring are key determinants of biological function.

The stereochemistry of the tetrahydrofuran ring is also likely to be a critical factor. Different stereoisomers of a compound can have vastly different biological activities due to the specific three-dimensional arrangement of atoms required for optimal interaction with a biological target.

Table of Studied Analogs and Their Activities

| Compound Class | Key Structural Features | Observed Biological Activities |

|---|---|---|

| Tetrahydrofuran Lignans | Substituted tetrahydrofuran core | Anticancer, Anti-inflammatory acs.orgnih.gov |

| bis-Tetrahydrofuran Derivatives | Two linked THF rings | HIV protease inhibition nih.gov |

| Resveratrol Methoxy Derivatives | Stilbene core with methoxy groups | Cytotoxicity against cancer cell lines |

Advanced Applications and Derivatization in Specialized Chemical Fields

Role as a Synthetic Building Block in Complex Molecule Total Synthesis

The tetrahydrofuran (B95107) moiety is a prevalent structural motif in a vast number of biologically active natural products, particularly those of marine origin. nih.govrsc.org The stereochemically defined tetrahydrofuran ring within (E)-2-(4-Methoxystyryl)tetrahydrofuran makes it an attractive chiral precursor for the enantioselective synthesis of these complex natural products.

While direct total syntheses of natural products commencing from this compound are not extensively documented in readily available literature, its structural elements are archetypal in the retrosynthetic analysis of several complex molecules. For instance, the synthesis of sphydrofuran, a natural product isolated from Streptomyces species, involves the construction of a polysubstituted tetrahydrofuran core. Sphydrofuran itself is a tautomeric mixture and can be transformed into more stable furan (B31954) and 2H-pyran derivatives under acidic conditions. rsc.org The general strategies employed for constructing such tetrahydrofuran rings often involve intramolecular cyclization reactions of functionalized precursors. The styryl group in this compound offers a reactive handle for further chemical transformations, enabling its incorporation into larger, more intricate molecular architectures.

The synthesis of various tetrahydrofuran-containing natural products, such as those from the polyketide family, often relies on the stereocontrolled formation of the heterocyclic ring. nih.gov Methodologies like intramolecular Williamson ether synthesis, ring-closing metathesis, and electrophile-induced cyclization of unsaturated alcohols are commonly employed to forge the tetrahydrofuran core. The inherent stereochemistry of a precursor like this compound can be pivotal in directing the stereochemical outcome of these synthetic steps, thereby streamlining the total synthesis of complex natural products.

Development of Advanced Functional Molecules

The electronic properties endowed by the 4-methoxystyryl group, a classic electron-donating moiety, combined with the structural scaffold of the tetrahydrofuran ring, make this compound a compelling candidate for the construction of advanced functional molecules, particularly in the realm of materials science and photochemistry.

Incorporation into Organic Chromophores and Push-Pull Systems

The synthesis of such push-pull chromophores often involves condensation reactions, such as the Knoevenagel or aldol (B89426) condensations, where the styryl component can be further extended or functionalized. The methoxy (B1213986) group enhances the electron-donating strength of the phenyl ring, which can lead to a bathochromic (red) shift in the absorption and emission spectra of the resulting chromophore.

While specific research detailing the incorporation of this compound into chromophores is not extensively reported, the broader class of styryl-based dyes and push-pull systems is well-established. For example, a related compound, 2-(4-methoxystyryl)-4,6-bis(trichloromethyl)-1,3,5-triazine, has been investigated as a high-performance photoinitiator, highlighting the photoactive nature of the methoxystyryl moiety. This suggests that chromophores derived from this compound would likely exhibit interesting photophysical behaviors.

Photophysical Property Studies

The photophysical properties of push-pull chromophores are intimately linked to their molecular structure. Key parameters of interest include their absorption and emission maxima (λ_abs and λ_em), Stokes shift, and fluorescence quantum yield (Φ_F). These properties are highly sensitive to the nature of the donor, acceptor, and the π-conjugated bridge, as well as the polarity of the surrounding solvent medium (solvatochromism).

For a hypothetical push-pull chromophore derived from this compound, one would anticipate the following general photophysical characteristics:

Absorption and Emission: The molecule would likely exhibit absorption in the UV-Vis region, with the position of the absorption maximum being dependent on the strength of the acceptor group and the extent of the π-conjugation. The emission wavelength would also be tunable based on these structural modifications.

Solvatochromism: Due to the change in dipole moment upon excitation, which is characteristic of ICT, the emission spectrum of such a chromophore would be expected to show a significant dependence on solvent polarity. More polar solvents would better stabilize the excited state, leading to a red shift in the emission maximum.

Quantum Yield: The fluorescence quantum yield would be influenced by the rigidity of the molecular structure and the efficiency of non-radiative decay pathways.

To illustrate the typical photophysical data obtained for push-pull systems, the following table presents hypothetical data for a chromophore derived from this compound, which we will call Compound X .

| Solvent | Dielectric Constant (ε) | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Stokes Shift (cm⁻¹) | Quantum Yield (Φ_F) |

| Hexane | 1.88 | 350 | 420 | 4900 | 0.65 |

| Toluene | 2.38 | 355 | 435 | 5300 | 0.50 |

| Dichloromethane | 8.93 | 365 | 460 | 6200 | 0.30 |

| Acetonitrile | 37.5 | 370 | 490 | 7400 | 0.15 |

Note: The data in this table is hypothetical and serves to illustrate the expected trends in photophysical properties for a push-pull chromophore based on the this compound scaffold.

Detailed research findings on the specific photophysical properties of chromophores directly synthesized from this compound would require targeted experimental studies. Such investigations would involve synthesizing a series of derivatives with varying acceptor strengths and systematically measuring their spectroscopic and photophysical parameters in a range of solvents.

Conclusion and Future Research Perspectives

Summary of Key Findings on (E)-2-(4-Methoxystyryl)tetrahydrofuran

The primary finding is that there are no specific, detailed research findings for this compound in the public scientific domain. Its chemical properties, synthetic routes, and potential biological effects remain undocumented. The compound represents a novel chemical entity for which a foundational body of research has yet to be established.

Identification of Promising Research Avenues

The structure of this compound suggests several promising lines of scientific inquiry.

Synthesis and Stereochemistry: A primary research goal would be to develop a robust and stereoselective synthesis for the compound. The tetrahydrofuran (B95107) ring is a common motif in a vast number of natural products, and numerous methods for its construction have been developed. nih.govorganic-chemistry.org Future work could explore adapting existing methodologies, such as palladium-catalyzed heteroannulation or radical cyclization, to create this specific 2-substituted tetrahydrofuran. chemrxiv.orgdiva-portal.org Controlling the stereochemistry at the point of substitution on the tetrahydrofuran ring would be a critical aspect of this research. combichemistry.com

Investigation of Biological Activity: The two key structural motifs suggest potential biological relevance.

The tetrahydrofuran ring is a core component of many biologically active natural products, including those with antitumor, antimicrobial, and antiprotozoal properties. nih.govnih.gov Specific substituted tetrahydrofuran derivatives have been designed as potent inhibitors for targets like the HIV-1 protease. rsc.org

The methoxystyryl moiety is related to resveratrol (B1683913), a natural stilbenoid. Methoxy (B1213986) derivatives of resveratrol have been synthesized and evaluated for enhanced biological activities, showing potential as anti-platelet and anti-cancer agents. nih.govresearchgate.net

Therefore, a crucial research avenue would be to screen this compound for a range of biological activities, particularly for anticancer and antimicrobial effects, to determine if the combination of these two pharmacophores yields a synergistic or novel therapeutic effect.

Broader Implications for Organic Synthesis and Chemical Biology

The synthesis and study of this compound could have broader implications for the fields of organic chemistry and chemical biology.

Advancements in Synthetic Methodology: Developing a novel synthetic route to this compound could contribute new tools and strategies to the field of heterocyclic chemistry. thieme-connect.com The successful synthesis would serve as a case study for the construction of other 2-arylvinyl substituted tetrahydrofurans, a class of compounds that is not extensively documented.

Exploring New Chemical Space: The characterization of this molecule would expand the known "chemical space" of biologically relevant small molecules. By synthesizing and testing novel compounds like this, researchers can uncover new structure-activity relationships (SAR). researchgate.net For instance, understanding how the tetrahydrofuran ring modifies the biological profile of the methoxystyryl group (or vice versa) could provide valuable insights for the design of future therapeutic agents. mdpi.comnih.gov The journey to characterize this compound is, at present, just beginning. Its study holds the potential to not only fill a gap in the chemical literature but also to contribute valuable knowledge to the ongoing search for new synthetic methods and bioactive compounds.

Q & A

Basic: What are the recommended methods for synthesizing (E)-2-(4-Methoxystyryl)tetrahydrofuran, and how can reaction conditions be optimized for higher yields?

Synthesis typically involves palladium-catalyzed cross-coupling or Sonogashira reactions. For example, (E)-2-(4-(Trifluoromethyl)styryl)tetrahydrofuran was synthesized via a Sonogashira coupling between 4-methoxystyrene derivatives and tetrahydrofuran-bearing alkynes, achieving 47–75% yields . Key optimizations include:

- Catalyst selection : Pd(PPh₃)₄ or PdCl₂(dppf) with CuI co-catalyst.

- Solvent : Anhydrous tetrahydrofuran (THF) under nitrogen to prevent moisture-sensitive side reactions.

- Temperature : 30–40°C for 24–48 hours, monitored via TLC.

- Stoichiometry : Use 1.2 equivalents of alkyne to drive the reaction to completion. Post-reaction purification via silica gel chromatography (hexane/ethyl acetate) isolates the product .

Basic: What spectroscopic techniques are essential for characterizing this compound, and what key spectral features should researchers analyze?

Critical techniques include:

- ¹H/¹³C NMR : The trans (E) configuration is confirmed by coupling constants (J ≈ 16 Hz between vinyl protons). Methoxy groups resonate at δ 3.7–3.9 ppm, while styryl protons appear as doublets at δ 6.5–7.5 ppm .

- IR spectroscopy : C=C stretches (~1600 cm⁻¹) and methoxy C-O stretches (~1250 cm⁻¹) confirm functional groups.

- HRMS : Exact mass analysis (e.g., molecular ion at m/z 243.0996 for (E)-2-(4-(Trifluoromethyl)styryl)tetrahydrofuran) ensures purity within 3 ppm error .

Advanced: How can researchers resolve contradictions in spectroscopic data when assigning the stereochemistry of this compound derivatives?

Contradictions may arise from signal overlap or solvent effects. Solutions include:

- 2D NMR (COSY, NOESY) : NOE correlations between methoxy protons and adjacent vinyl protons confirm E geometry.

- X-ray crystallography : SHELXL refinement of single crystals provides definitive stereochemical assignments, as demonstrated in tetrahydrofuran-fused stilbenoids .

- Computational validation : Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian or ORCA) to verify structures when crystallography is impractical .

Advanced: What strategies are effective in scaling up the synthesis of this compound while maintaining stereochemical purity?

- Flow chemistry : Enables precise temperature control and reduces exothermic side reactions.

- Batch process optimizations : Slow reagent addition (e.g., Grignard reagents at 0–5°C) minimizes isomerization.

- Chiral HPLC : Monitors enantiomeric excess (>98% ee) during scale-up. Recrystallization from hexane/ethyl acetate (3:1) improves purity .

- Inert conditions : Use nitrogen atmospheres and anhydrous solvents (e.g., THF) to prevent oxidation .

Basic: What safety precautions should be taken when handling this compound in laboratory settings?

While specific toxicity data is limited, analogous tetrahydrofuran derivatives require:

- Ventilation : Use fume hoods with local exhaust to avoid inhalation.

- Personal protective equipment (PPE) : Nitrile gloves, goggles, and flame-resistant lab coats.

- Storage : Amber bottles under nitrogen at ≤4°C; test for peroxides monthly if stored long-term .

- Incompatibilities : Avoid oxidizers (e.g., HNO₃) and strong acids/bases to prevent violent reactions .

Advanced: How does the 4-methoxy substituent influence the reactivity and stability of this compound under oxidative conditions?

The electron-donating methoxy group increases electron density in the styryl moiety, lowering oxidation potentials (~1.2 V vs Ag/AgCl). This leads to:

- Degradation pathways : Formation of tetrahydrofuran-fused quinones or dimeric products via electrochemical oxidation .

- Stabilization strategies : Add antioxidants (e.g., BHT) during storage and conduct reactions under inert atmospheres.

- Analytical monitoring : Cyclic voltammetry identifies degradation thresholds, guiding optimal reaction conditions .

Advanced: How can researchers address low yields in the catalytic asymmetric synthesis of this compound?

- Ligand optimization : Chiral phosphine ligands (e.g., BINAP) improve enantioselectivity. For example, copper(I) chloride with imidazolinium salts achieved 89% ee in related THF derivatives .

- Solvent effects : Polar aprotic solvents (e.g., THF) enhance catalyst activity.

- Temperature gradients : Lower temperatures (e.g., –20°C) reduce racemization during enantioselective steps .

Basic: What computational tools are recommended for modeling the electronic properties of this compound?

- DFT software : Gaussian, ORCA, or NWChem for optimizing geometries and calculating NMR/IR spectra.

- Molecular docking : AutoDock Vina or Schrödinger Suite to predict interactions with biological targets (e.g., Aβ aggregates in neurodegenerative studies) .

- Electrostatic potential maps : Visualize electron-rich regions (e.g., methoxy group) to predict reactivity .

Advanced: How can researchers validate the purity of this compound in complex reaction mixtures?

- LC-MS : Combines separation with mass detection to identify impurities (e.g., Z-isomers or oxidation byproducts).

- Preparative TLC : Isolates minor components for further analysis (e.g., ¹H NMR of scraped bands).

- Elemental analysis : Confirms C, H, N composition within 0.3% of theoretical values .

Advanced: What are the implications of crystallographic twinning in structural analysis of this compound derivatives?

Twinning complicates refinement but can be resolved using:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.